2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid

Catalog No.
S14163498
CAS No.
M.F
C10H17N3O2
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pent...

Product Name

2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid

IUPAC Name

2-amino-2-methyl-5-(2-methylimidazol-1-yl)pentanoic acid

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C10H17N3O2/c1-8-12-5-7-13(8)6-3-4-10(2,11)9(14)15/h5,7H,3-4,6,11H2,1-2H3,(H,14,15)

InChI Key

ZPHWBZDIVKWRHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCC(C)(C(=O)O)N

2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid is a complex organic compound characterized by its amino acid structure. It features an amino group, a carboxylic acid group, and a branched aliphatic chain, along with an imidazole ring. The presence of the imidazole moiety imparts unique properties to this compound, making it of interest in various fields of research, particularly in medicinal chemistry and biochemistry.

The chemical reactivity of 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid can be attributed to its functional groups:

  • Amine Group: This group can undergo acylation and alkylation reactions.
  • Carboxylic Acid Group: This group can participate in esterification and amidation reactions.
  • Imidazole Ring: The imidazole can act as a nucleophile or electrophile in various reactions, including protonation and coordination with metal ions.

These reactions allow the compound to be modified into various derivatives, which may enhance its biological activity or alter its physicochemical properties.

Research indicates that 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid exhibits several biological activities:

  • Antimicrobial Properties: The imidazole component is known for its antimicrobial effects, making this compound potentially useful in developing new antibiotics.
  • Neuroprotective Effects: Preliminary studies suggest that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Antioxidant Activity: The presence of the amino and imidazole groups may contribute to antioxidant effects, helping to mitigate oxidative stress in biological systems.

The synthesis of 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid can be accomplished through several methods:

  • Amino Acid Derivation: Starting from readily available amino acids, the compound can be synthesized via a multi-step reaction involving protection and deprotection strategies to selectively introduce the imidazole ring.
  • Condensation Reactions: The imidazole can be synthesized separately and then condensed with the appropriate pentanoic acid derivative to form the final product.
  • Cyclization Methods: Utilizing cyclization techniques can also yield the imidazole ring directly during the synthesis process.

These synthetic pathways allow for the production of the compound in sufficient yields for further study.

The applications of 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid span various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for drug development targeting infections or neurodegenerative diseases.
  • Biochemical Research: It can be used as a biochemical probe to study enzyme mechanisms or receptor interactions due to its structural features.
  • Nutraceuticals: The compound's potential health benefits may position it for use in dietary supplements aimed at enhancing cognitive function or immune response.

Interaction studies involving 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can reveal insights into its mechanism of action.
  • Receptor Binding Assays: Evaluating its affinity for neurotransmitter receptors could elucidate its potential neuroprotective effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems may provide information on its efficacy and safety profile.

Several compounds share structural similarities with 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
HistidineContains an imidazole ringEssential amino acid involved in protein synthesis
5-MethylimidazoleMethylated imidazoleUsed in food chemistry and as a flavoring agent
4-Aminobutyric AcidAliphatic amine structureFunctions as a neurotransmitter (gamma-Aminobutyric acid)

The uniqueness of 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid lies in its specific combination of an amino acid structure with an imidazole ring, which may contribute to distinct biological activities not observed in other similar compounds.

This comprehensive overview highlights the significance of 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid in scientific research and potential applications across various fields. Further studies are warranted to explore its full therapeutic potential and mechanisms of action.

XLogP3

-2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

211.132076794 g/mol

Monoisotopic Mass

211.132076794 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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